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Methyl 2-amino-2-(furan-2-yl)acetate hydrochloride Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: High-Yield Synthesis of 3-Hydroxypicolinic Acid via Oxidative Rearrangement of Furan-2-yl Amino Acids
Application Note: High-Yield Synthesis of 3-Hydroxypicolinic Acid via Oxidative Rearrangement of Furan-2-yl Amino Acids
[1]
Executive Summary
3-Hydroxypicolinic acid (3-HPA) is a critical heterocyclic scaffold in drug discovery, serving as a pharmacophore in metalloproteinase inhibitors and a matrix in MALDI-TOF mass spectrometry. Traditional syntheses often suffer from harsh conditions or low regioselectivity.[1] This Application Note details a robust, scalable protocol for synthesizing 3-HPA from furan amino acids (specifically alkyl 2-amino-2-(furan-2-yl)acetates).
This guide focuses on the Oxidative Bromination-Rearrangement strategy. Unlike the classic Aza-Achmatowicz reaction which typically yields piperidinones, this protocol leverages a halide-mediated ring expansion to access the aromatic pyridine core directly.[1]
Scientific Principles & Mechanism[1]
The Furan-to-Pyridine Strategy
The furan ring acts as a masked 1,4-dicarbonyl equivalent.[1] In the presence of an oxidizing agent and a nitrogen source (internal or external), the furan ring opens and recyclizes to form a six-membered nitrogen heterocycle.[1]
Mechanism of Action: Bromination-Rearrangement
The transformation of 2-amino-2-(furan-2-yl)acetic acid derivatives into 3-hydroxypicolinic acid derivatives proceeds via a cascade mechanism:
-
Electrophilic Addition: Bromine (
) or NBS attacks the furan ring, forming a reactive oxonium intermediate.[1] -
Ring Opening: Water attacks the activated furan, leading to ring opening and the formation of a dicarbonyl intermediate (often transient).[1]
-
Recyclization: The pendant primary amine (from the amino acid moiety) condenses with the newly formed carbonyl, closing the ring to form a hydroxypyridine core.[1]
-
Aromatization: Elimination of water and tautomerization establishes the aromatic pyridine system.[1]
Note on Regiochemistry: The use of bromine often leads to 4,6-dibromo intermediates, which require a subsequent hydrogenation step to yield the parent 3-HPA.[1]
Figure 1: Mechanistic pathway from Furan Amino Acid to 3-HPA via oxidative rearrangement.
Experimental Protocols
Materials & Reagents[1][2][3][4][5][6]
-
Starting Material: Methyl 2-amino-2-(furan-2-yl)acetate hydrobromide (synthesized via oxime reduction of furan-2-glyoxylate).[1]
-
Oxidant: Bromine (
) or N-Bromosuccinimide (NBS).[1] -
Catalyst: 10% Pd/C (for debromination).
Protocol A: Oxidative Rearrangement (Ring Expansion)
Target: Methyl 4,6-dibromo-3-hydroxypicolinate
Context: This step converts the 5-membered furan ring into the 6-membered pyridine ring.[1]
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and internal thermometer.
-
Dissolution: Charge the flask with Methyl 2-amino-2-(furan-2-yl)acetate hydrobromide (10.0 g, 42.4 mmol) and Sodium Acetate (14.0 g, 170 mmol) in Water (250 mL). Cool the solution to 0–5 °C using an ice bath.
-
Oxidation: Prepare a solution of Bromine (8.7 mL, 170 mmol, 4.0 equiv) in Methanol (50 mL).[1]
-
Critical Step: Add the bromine solution dropwise over 45 minutes. Maintain internal temperature < 10 °C to prevent decomposition of the intermediate.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 24 hours. The solution will transition from orange to a pale yellow suspension.[1]
-
Workup: Filter the resulting precipitate through a fritted glass funnel. Wash the white solid with cold water (2 x 50 mL) and hexanes (50 mL).[1]
-
Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.
Protocol B: Hydrodehalogenation (Debromination)
Target: Methyl 3-hydroxypicolinate (Precursor to 3-HPA)
Context: The oxidative rearrangement with bromine leaves bromine atoms at positions 4 and 6.[1] These must be removed to obtain the parent 3-HPA.[1]
-
Setup: Use a high-pressure hydrogenation vessel (Parr shaker or autoclave).
-
Loading: Dissolve the Methyl 4,6-dibromo-3-hydroxypicolinate (5.0 g, 16.1 mmol) in Methanol (100 mL). Add Triethylamine (3.5 g, 35 mmol) as a base scavenger.[1]
-
Catalyst: Carefully add 10% Pd/C (0.5 g, 10 wt% loading) under an inert nitrogen atmosphere.
-
Hydrogenation: Pressurize the vessel to 30 psi (2 bar) with Hydrogen gas (
). Shake/stir at room temperature for 6–12 hours. -
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Rinse the pad with Methanol.[1]
-
Hydrolysis (Optional for free acid): To obtain the free acid, treat the filtrate with 1M NaOH (2 equiv) at 50 °C for 2 hours, then acidify to pH 3 with 1M HCl.
-
Isolation: Concentrate the solvent in vacuo. Recrystallize the residue from water/ethanol.[1]
Data Analysis & Quality Control
Quantitative Metrics
| Parameter | Protocol A (Rearrangement) | Protocol B (Debromination) |
| Reagent Stoichiometry | 1:4 (Substrate:Br2) | 1:0.1 (Substrate:Pd/C) |
| Temperature | 0°C | 25°C |
| Time | 24 Hours | 6–12 Hours |
| Typical Yield | 55% | 85–90% |
| Key Impurity | Unreacted furan (trace) | Partially brominated pyridine |
Structural Validation (NMR)
-
Starting Material (Furan): Characterized by furan ring protons (
6.4–7.5 ppm) and the -methine proton ( ~4.8 ppm). -
Intermediate (Dibromo-Pyridine): Loss of furan protons.[1] Appearance of a singlet aromatic proton if C5 is unsubstituted (depending on exact substitution pattern).[1]
-
Final Product (3-HPA):
-
1H NMR (DMSO-d6):
11.5 (br s, OH/COOH), 8.2 (dd, H-6), 7.4 (dd, H-4), 7.3 (dd, H-5). -
Diagnostic Shift: The shift from electron-rich furan signals to electron-deficient pyridine signals is the primary indicator of success.[1]
-
Troubleshooting & Optimization
Critical Control Points (CCP)
CCP 1: Temperature Control during Bromination
-
Issue: Exotherms during bromine addition can lead to "tarring" or polymerization of the furan ring before rearrangement occurs.[1]
-
Solution: Strictly maintain
.[1] If the solution turns black, the addition rate is too fast.[1]
CCP 2: pH Management
-
Issue: The rearrangement is pH-sensitive.[1]
-
Insight: The reaction generates HBr.[1] Sodium acetate acts as a buffer.[1] If the pH drops too low (< 1), the amine may become fully protonated and unreactive toward the carbonyl intermediate.[1] Ensure sufficient buffer capacity.
CCP 3: Catalyst Poisoning
-
Issue: Residual bromide ions can poison the Pd/C catalyst in Protocol B.[1]
-
Solution: Ensure the intermediate from Protocol A is thoroughly washed with water.[1] Increasing catalyst loading to 20 wt% can overcome stalling.[1]
Safety & Compliance
-
Bromine (
): Highly corrosive and toxic lachrymator.[1] Handle only in a functioning fume hood. Quench spills with sodium thiosulfate solution.[1] -
Furan Derivatives: Many furan compounds are potential carcinogens.[1] Wear nitrile gloves and avoid dust inhalation.[1]
-
Hydrogenation: Pressurized hydrogen presents an explosion hazard.[1] Ensure vessel integrity and ground all equipment to prevent static discharge.
References
-
Direct Synthesis from Furan Amino Acids (Patent)
-
Mechanistic Insight (Aza-Achmatowicz)
-
Alternative Oxidative Routes
-
General 3-HPA Properties
Sources
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. WO2016007532A1 - Process for the preparation of 3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. US3245998A - Processes for the production of picolinic acid dericatives - Google Patents [patents.google.com]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. researchgate.net [researchgate.net]
- 7. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]
Technical Guide: Methyl 2-amino-2-(furan-2-yl)acetate in Ugi Multicomponent Reactions
Technical Guide: Methyl 2-amino-2-(furan-2-yl)acetate in Ugi Multicomponent Reactions
Executive Summary
Methyl 2-amino-2-(furan-2-yl)acetate (CAS: 157991-73-6) represents a specialized class of
This guide details the protocols for utilizing this substrate to generate furan-containing peptidomimetics and explores its critical utility in Post-Ugi transformations , specifically the Intramolecular Diels-Alder (IMDA) reaction. By leveraging the furan ring as a diene, researchers can access complex tricyclic isoindolone scaffolds in a single synthetic operation.
Substrate Profile & Handling
Compound: Methyl 2-amino-2-(furan-2-yl)acetate
Role in U-4CR: Amine Component (
| Property | Specification | Operational Note |
| Molecular Weight | 169.18 g/mol | Calculate stoichiometry precisely; often used as HCl salt. |
| Nucleophilicity | Moderate | Lower than alkyl amines due to |
| Stability | Acid-Sensitive | Furan ring can open under strong acidic conditions (e.g., conc. HCl). |
| Stereochemistry | Racemic (usually) | Chiral variants susceptible to racemization during imine formation. |
Application Note 1: Standard Ugi-4CR Protocol
Objective: Synthesis of linear furan-containing
Reaction Scheme
Materials
-
Amine: Methyl 2-amino-2-(furan-2-yl)acetate (1.0 equiv)
-
Note: If supplied as HCl salt, add 1.0 equiv of Triethylamine (
) to neutralize.
-
-
Aldehyde: Benzaldehyde or derivative (1.0 equiv)
-
Carboxylic Acid: Benzoic acid or Boc-protected amino acid (1.0 equiv)
-
Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.0 equiv)
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). Anhydrous.
-
Drying Agent: Molecular Sieves (3Å or 4Å), powdered.
Step-by-Step Methodology
-
Imine Pre-formation (Critical Step):
-
In a round-bottom flask, dissolve Methyl 2-amino-2-(furan-2-yl)acetate (1.0 mmol) in MeOH (2.0 mL, 0.5 M).
-
Add the Aldehyde (1.0 mmol) and powdered Molecular Sieves (100 mg).
-
Reasoning:
-amino esters are sterically hindered and less nucleophilic. Pre-forming the imine for 2–4 hours at room temperature drives the equilibrium forward and suppresses side reactions.
-
-
Component Addition:
-
Add the Carboxylic Acid (1.0 mmol). Stir for 10 minutes to allow protonation of the imine (activating it to the iminium ion).
-
Add the Isocyanide (1.0 mmol) last.
-
-
Reaction:
-
Stir the mixture at ambient temperature (20–25 °C) for 24–48 hours.
-
Monitoring: Monitor by TLC or LC-MS. The disappearance of the isocyanide (distinctive odor) is a rough indicator of completion.
-
-
Workup:
-
Filter off the molecular sieves.
-
Concentrate the solvent under reduced pressure.
-
Purification: Dissolve residue in EtOAc, wash with saturated
(to remove unreacted acid) and brine. Dry over . Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
-
Application Note 2: Tandem Ugi-IMDA Reaction
Objective: Synthesis of tricyclic isoindolone scaffolds via Post-Ugi Intramolecular Diels-Alder cycloaddition.
Mechanism: The Ugi reaction incorporates the furan ring (via the amine) and a dienophile (via the carboxylic acid, e.g., acrylic acid). The resulting bis-amide places the diene and dienophile in proximity, facilitating a spontaneous or thermal [4+2] cycloaddition.
Pathway Visualization
Figure 1: Logical flow of the Tandem Ugi-IMDA sequence converting linear precursors into complex tricycles.
Protocol Modification for IMDA
To achieve the tricyclic product, modify the Standard Protocol (Section 3.3) as follows:
-
Acid Selection: Use Acrylic acid , Fumaric acid monoester , or Propiolic acid as the carboxylic acid component.
-
Reaction Conditions:
-
Perform the Ugi reaction as described (MeOH, RT, 24h).
-
Isolate the intermediate Ugi adduct (linear bis-amide).
-
Cyclization Step: Dissolve the Ugi adduct in Toluene. Heat to reflux (110 °C) for 12–24 hours.
-
One-Pot Variant: Use TFE (Trifluoroethanol) as solvent. TFE stabilizes the transition state and can promote the Diels-Alder reaction at lower temperatures, potentially allowing a one-pot cascade.
-
Critical Optimization Parameters
| Parameter | Recommendation | Mechanistic Rationale |
| Concentration | 0.5 M – 1.0 M | High concentration favors the bimolecular steps and the final Mumm rearrangement. |
| Solvent | MeOH or TFE | Protic solvents facilitate the proton exchange required for iminium formation. TFE specifically accelerates Ugi reactions via hydrogen bonding. |
| Lewis Acids | Optional. Can catalyze imine formation if the aldehyde is electron-rich or sterically hindered. | |
| Racemization | Avoid chiral inputs | The stereocenter at the |
Troubleshooting & Quality Control
NMR Diagnostics
-
Furan Ring Integrity: Look for signals at
6.3–7.5 ppm. If these disappear and new alkyl signals appear, the furan may have undergone decomposition or cycloaddition. -
Diastereomers: The Ugi reaction generates a new chiral center. With the racemic amino ester, you will likely observe two sets of signals (diastereomers) in the
H NMR (typically 1:1 to 3:1 ratio).
Common Failure Modes
-
Passerini Side Reaction: If the amine is inactive (e.g., failed to neutralize HCl salt), the isocyanide, aldehyde, and acid may react to form a Passerini product (
-acyloxy carboxamide).-
Fix: Ensure free base amine is present. Pre-form imine.[2]
-
-
Polymerization: When using acrylic acid, polymerization can occur.
-
Fix: Add a radical inhibitor (e.g., hydroquinone) during the reflux step or perform the reaction under strictly oxygen-free conditions.
-
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Paul, N., et al. (2017). Synthesis of Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate via Ugi Four Component Reaction.[3] Molbank, 2017(1), M925. Link
-
Wright, D. L., et al. (2000). The Furan-IMDA Reaction: A Powerful Approach to Polysubstituted Isoindolones. Organic Letters, 2(13), 1847–1850. Link
- Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH.
Sources
Peptide synthesis using 2-furylglycine methyl ester
Peptide synthesis using 2-furylglycine methyl ester
Executive Summary
This guide details the integration of 2-Furylglycine Methyl Ester (FurGly-OMe) into peptide synthesis workflows. Unlike standard aliphatic amino acids, FurGly presents a dual challenge: the electronic susceptibility of the furan ring to acid-catalyzed degradation and the high propensity for racemization at the
This protocol departs from standard Fmoc/tBu methodologies by enforcing racemization-suppressing coupling conditions and furan-compatible deprotection strategies . It is designed for researchers developing peptidomimetics, covalent inhibitors, or "masked" aldehyde precursors for bioconjugation.
Part 1: Chemical Handling & Stability Profile
The furan moiety is an electron-rich heteroaromatic system. Its incorporation requires deviations from standard Solid Phase Peptide Synthesis (SPPS) and Liquid Phase Peptide Synthesis (LPPS) norms.
The Stability Paradox
-
Acid Sensitivity: The furan ring acts as a latent enol ether. Strong acids (e.g., high-concentration TFA) can protonate the ring, leading to polymerization or ring-opening hydrolysis (diketone formation).
-
Mitigation: Limit TFA exposure time. Use scavengers (Triisopropylsilane, TIS) which, counter-intuitively, protect the furan by quenching electrophilic species generated during cleavage.
-
-
Base Sensitivity: While generally stable to bases like piperidine (used in Fmoc removal), prolonged exposure to strong hydroxide bases (NaOH, LiOH) during ester hydrolysis can cause degradation.
-
Oxidation: The furan ring is a specific target for singlet oxygen (
) and reactive oxygen species (ROS), converting it into a reactive keto-enal. This is a feature for labeling but a bug during synthesis.
Racemization Risk (The Phg Analogy)
2-Furylglycine is structurally analogous to Phenylglycine (Phg). The electron-withdrawing nature of the aromatic/heteroaromatic ring acidifies the
-
Risk Factor: Standard bases like DIPEA (Diisopropylethylamine) are basic enough to abstract
during the activation step, leading to rapid racemization (L D/L mixture) via an enolate intermediate.
Part 2: Optimized Coupling Protocol (LPPS/SPPS)
Objective: Couple an N-protected amino acid (e.g., Fmoc-AA-OH) to H-FurGly-OMe (amine component) OR couple Fmoc-FurGly-OH to a growing chain, while maintaining >98% enantiomeric excess (ee).
Reagents Selection
| Component | Standard Protocol (Avoid) | High-Fidelity Protocol (Recommended) | Rationale |
| Coupling Reagent | HBTU / TBTU | HATU or COMU | Faster activation kinetics reduce the lifetime of the activated ester, minimizing the window for racemization. |
| Base | DIPEA / TEA | 2,4,6-Collidine (TMP) | Collidine is a weaker, more sterically hindered base (pKa ~7.4 vs DIPEA ~10.5). It activates the ester without abstracting the acidic |
| Additive | None | HOAt (if using HATU) | Enhances reaction rate and suppresses racemization via "neighboring group effect." |
| Solvent | DMF | DMF / DCM (1:1) | Lower polarity solvents can sometimes stabilize the activated intermediate. |
Step-by-Step Coupling Procedure
Scenario: Coupling Fmoc-AA-OH to H-FurGly-OMe (Solution Phase).
-
Preparation of Free Amine:
-
If H-FurGly-OMe is supplied as a hydrochloride salt (H-FurGly-OMe·HCl), do not use a biphasic wash with bicarbonate, as free base FurGly esters can be unstable.
-
In-situ Neutralization: Dissolve H-FurGly-OMe·HCl (1.0 equiv) in DMF. Add Collidine (1.0 equiv) immediately prior to coupling.
-
-
Activation (Pre-activation is prohibited):
-
Standard protocols often pre-activate the acid. Do NOT do this here.
-
Dissolve Fmoc-AA-OH (1.1 equiv) and HATU (1.1 equiv) in DMF.
-
Immediately add the solution to the H-FurGly-OMe / Collidine mixture.
-
Add additional Collidine (2.0 equiv) to drive the reaction.
-
-
Reaction Monitoring:
-
Stir at 0°C for the first 30 minutes, then warm to Room Temperature (RT).
-
Why? Lower temperature kinetically favors amide bond formation over proton abstraction (racemization).
-
Monitor by TLC or LC-MS. Reaction is typically complete in 1–2 hours.[1]
-
-
Workup (Furan-Safe):
-
Dilute with EtOAc. Wash with 5% Citric Acid (not HCl, to protect furan)
Water 5% NaHCO Brine. -
Dry over Na
SO and concentrate in vacuo (< 40°C).
-
Part 3: Critical Visualization
Mechanism of Racemization & Suppression
The following diagram illustrates why standard bases fail and how Collidine preserves chirality.
Figure 1: Mechanistic divergence between base-catalyzed racemization and successful coupling. The acidity of the
Synthesis Workflow Decision Tree
Figure 2: Decision tree for incorporating Furylglycine, highlighting critical control points for salt handling and activation.
Part 4: Post-Synthetic Modifications (Applications)
The utility of FurGly extends beyond structural mimicry; it is a "masked" functional group.
Protocol: Oxidative Activation for Bioconjugation The furan ring can be oxidized to a cis-2-butene-1,4-dione (keto-enal), a potent electrophile that reacts specifically with Thiols (Cysteine) or Hydrazines.
-
Reagent: N-Bromosuccinimide (NBS) or Rose Bengal (
, ). -
Conditions: Treat peptide (in water/acetonitrile) with 1.0 equiv NBS for 5 minutes.
-
Result: Quantitative conversion to the enal.
-
Conjugation: Add target protein/molecule with free thiol immediately.
Part 5: Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Double Peaks in HPLC | Racemization (D/L mixture) | Switch base to Collidine or TMP. Lower coupling temp to 0°C. Ensure pre-activation time is near zero. |
| Low Yield (Black mixture) | Acid degradation of Furan | If using TFA cleavage, add TIS and water as scavengers. Ensure TFA time < 2 hours. |
| Side Products (+14/16 mass) | Oxidation of Furan | Degas solvents. Avoid prolonged exposure to light/air during storage. |
References
-
Furan Stability in Peptide Synthesis
- Van Hoof, S., et al. (2023).
-
Racemization of Phenylglycine Analogs
- Steinauer, R., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Journal of Peptide Science.
-
Furan Oxidation & Bioconjugation
- Hoogewijs, K., et al. (2016). Exploiting Furan's Versatile Reactivity in Reversible and Irreversible Orthogonal Peptide Labeling. Beilstein Journal of Organic Chemistry.
-
General Synthesis of Heteroarylglycines
- Series of patents and papers describing Strecker synthesis variants for 2-furylglycine.
Sources
Application Notes and Protocols: N-Protection of Methyl 2-Amino-2-(furan-2-yl)acetate
Application Notes and Protocols: N-Protection of Methyl 2-Amino-2-(furan-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Amine Protection
In the intricate landscape of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals, the selective reactivity of functional groups is paramount.[1] Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions during transformations elsewhere in the molecule. This is achieved through the use of "protecting groups," which are molecular moieties that are readily introduced, stable to a range of reaction conditions, and can be removed under mild conditions without affecting other functional groups.[2][3] The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are two of the most widely employed protecting groups for amines due to their reliability and distinct removal conditions, which allows for orthogonal protection strategies in multi-step syntheses.[4]
This guide provides a detailed examination of the reaction conditions for the N-protection of methyl 2-amino-2-(furan-2-yl)acetate, a substrate of interest due to the presence of the potentially sensitive furan ring. The furan moiety can be susceptible to degradation under strongly acidic conditions, a factor that must be carefully considered when selecting and removing protecting groups.[5][6]
Foundational Principles: Choosing the Right Protection Strategy
The selection of a protecting group is a critical decision in synthesis design.[2] The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the reaction conditions planned for subsequent steps.
-
Selectively removable in high yield under conditions that do not affect other functional groups.[2]
-
Orthogonal to other protecting groups present in the molecule, meaning each can be removed without affecting the others.[3][7]
For methyl 2-amino-2-(furan-2-yl)acetate, the primary considerations are the reactivity of the primary amine and the stability of the furan ring.
The Boc Group: Acid-Labile Protection
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, valued for its stability to a wide array of non-acidic reagents and its facile removal with moderate to strong acids.[8][9] It is typically introduced using di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O).[8]
The Cbz Group: Hydrogenolysis-Labile Protection
The benzyloxycarbonyl (Cbz) group, introduced using benzyl chloroformate (Cbz-Cl), offers an alternative protection strategy.[10][11] Its key advantage lies in its stability to both acidic and basic conditions, while being readily cleaved by catalytic hydrogenolysis.[10] This orthogonality to the Boc group is frequently exploited in complex syntheses.
Mechanistic Insights
A thorough understanding of the reaction mechanisms is crucial for optimizing conditions and troubleshooting.
Boc Protection Mechanism
The N-protection with (Boc)₂O proceeds via a nucleophilic acyl substitution. The amine's lone pair attacks one of the electrophilic carbonyl carbons of the anhydride.[9] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide.[9][12] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[13] While the reaction can proceed without a base, the addition of a mild base like triethylamine (TEA) or sodium bicarbonate can accelerate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.[12][13]
Caption: Experimental workflow for Cbz protection.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Boc Protection of Methyl 2-Amino-2-(furan-2-yl)acetate
This protocol details a standard procedure for the Boc protection of the title compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Methyl 2-amino-2-(furan-2-yl)acetate | 155.15 | 1.55 g (10 mmol) | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 2.40 g (11 mmol) | 1.1 |
| Triethylamine (TEA) | 101.19 | 1.52 mL (11 mmol) | 1.1 |
| Dichloromethane (DCM) | - | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 20 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
Dissolution: Dissolve methyl 2-amino-2-(furan-2-yl)acetate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. [13]2. Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature. [13]3. Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the stirring solution. [13]4. Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [9]5. Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. [9]6. Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure N-Boc protected product. [14]
Protocol 2: N-Cbz Protection of Methyl 2-Amino-2-(furan-2-yl)acetate
This protocol outlines a typical procedure for the Cbz protection of the title compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Methyl 2-amino-2-(furan-2-yl)acetate | 155.15 | 1.55 g (10 mmol) | 1.0 |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 1.6 mL (11 mmol) | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.85 g (22 mmol) | 2.2 |
| Dioxane/Water (1:1) | - | 40 mL | - |
| Diethyl Ether | - | 20 mL | - |
| Ethyl Acetate | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Procedure:
-
Dissolution: Dissolve methyl 2-amino-2-(furan-2-yl)acetate (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (2.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. [15]4. Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, wash the mixture with diethyl ether to remove any unreacted benzyl chloroformate. [15]6. Extraction: Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (ethyl acetate/hexane eluent system) to obtain the pure N-Cbz protected compound.
Data Summary and Comparison
| Protecting Group | Reagent | Typical Base | Solvent | Temperature | Reaction Time | Deprotection Conditions |
| Boc | (Boc)₂O | TEA, DIPEA, NaOH, NaHCO₃ [13][16] | DCM, THF, Dioxane/Water [13][16] | 0 °C to RT | 1-12 hours [13] | Strong Acid (e.g., TFA, HCl) [8][17] |
| Cbz | Cbz-Cl | NaHCO₃, Na₂CO₃, MgO [10][18] | Dioxane/Water, Ethyl Acetate [10][18] | 0 °C to RT | 2-4 hours [15] | Catalytic Hydrogenolysis (H₂, Pd/C) [10] |
Troubleshooting and Optimization
-
Incomplete Reaction: If TLC or LC-MS analysis indicates the presence of starting material, consider increasing the reaction time or adding a slight excess of the protecting agent and base.
-
Side Reactions: The furan ring is generally stable under the mild basic conditions used for Boc and Cbz protection. However, prolonged exposure to strong acids or bases should be avoided. [5]If degradation is observed, particularly during acidic workup, it is crucial to neutralize the mixture promptly and maintain low temperatures.
-
Purification Challenges: If the protected product is an oil, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be attempted to induce crystallization. [19]For chromatography, using a deactivated or neutral silica gel can prevent degradation of acid-sensitive compounds. [5]* Solvent Selection: The choice of solvent can influence reaction rates and solubility of reagents. [20][21][22]Aprotic solvents like DCM, THF, and acetonitrile are commonly used for Boc protection. [16][23]Biphasic systems or aqueous mixtures are often employed for Cbz protection under Schotten-Baumann conditions. [18]
Conclusion
The N-protection of methyl 2-amino-2-(furan-2-yl)acetate can be efficiently achieved using standard protocols for both Boc and Cbz groups. The choice between these two protecting groups will largely depend on the planned subsequent synthetic steps and the required orthogonality. Careful control of reaction conditions, particularly temperature and pH during workup, is essential to ensure high yields and prevent potential degradation of the furan ring. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers in the successful execution of these critical synthetic transformations.
References
- Vertex AI Search. Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.
- Master Organic Chemistry. Amine Protection and Deprotection.
- Kocienski, P. J. THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
- ACS Publications. Protection (and Deprotection)
- PMC. Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Labinsights. Benefits of Protecting Groups in Organic Synthesis.
- Books Gateway. Avoid Protecting Groups | Green Chemistry: Principles and Case Studies.
- Wikipedia.
- BenchChem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
- BenchChem. The Chemistry of the Boc Protecting Group.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- ACS Publications. Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks | ACS Sustainable Chemistry & Engineering.
- Thieme. 2 Protection of Functional Groups.
- Ataman Kimya.
- PubMed.
- Chemistry Steps. Boc Protecting Group for Amines.
- Pearson.
- Fisher Scientific. Amine Protection / Deprotection.
- Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
- AAPPTec. Solvents for Solid Phase Peptide Stynthesis Contents.
- Wikipedia.
- BenchChem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- BenchChem. stability issues of furan rings in acidic or basic conditions.
- ResearchGate. General scheme of the study of furan stability.
- BenchChem.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan.
- Sílice (CSIC). Synthesis of 3‐Aminotropones from N‐Boc‐Protected Furan‐2‐amine (=tert‐Butyl Furan‐2‐ylcarbamate; Boc=(tert‐Butoxy)carbonyl) by Cycloaddition Reactions and Subsequent Rearrangement | Publicación.
- Nature.
- Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).
- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
- PMC. A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces.
- J&K Scientific LLC. BOC Protection and Deprotection.
- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
- AAPPTec.
- Scientific synthetic report. Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O.
- PubMed.
- Beilstein Journals. EXPERIMENTAL PROCEDURES.
- Organic Synthesis. Protecting Groups.
- PubMed.
- Wiley-VCH. 1 Protection Reactions.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- SciSpace. Amino Acid-Protecting Groups.
- Google Patents. US8357820B2 - Process for producing N-protected amino acid.
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. catalogimages.wiley.com [catalogimages.wiley.com]
- 3. books.rsc.org [books.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Lab Reporter [fishersci.co.uk]
- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Solvent effects in reactions of amino groups in amino acids, peptides, and proteins with alpha, beta-unsaturated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 22. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 23. peptide.com [peptide.com]
Preparation of Enantiopure (R)-methyl 2-amino-2-(furan-2-yl)acetate: An Application Note and Protocol
Preparation of Enantiopure (R)-methyl 2-amino-2-(furan-2-yl)acetate: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive, field-proven protocol for the preparation of enantiopure (R)-methyl 2-amino-2-(furan-2-yl)acetate, a valuable chiral building block in medicinal chemistry and drug development. The furan moiety is a key pharmacophore in numerous biologically active compounds, and access to enantiomerically pure derivatives is critical for the development of selective and efficacious therapeutics.[1] This guide details a robust chemoenzymatic approach, commencing with the synthesis of the racemic methyl ester followed by a highly selective enzymatic kinetic resolution (EKR) using Candida antarctica lipase B (CAL-B). This method offers high yields, excellent enantiomeric excess, and operational simplicity, making it suitable for both research and process development laboratories.
Introduction: The Significance of Chiral Furan-Containing Amino Acids
Non-natural α-amino acids are of paramount importance in modern drug discovery, serving as crucial intermediates for the synthesis of complex pharmaceutical agents.[2] The incorporation of heterocyclic scaffolds, such as furan, into amino acid structures can significantly modulate their biological activity, metabolic stability, and pharmacokinetic profiles. The furan ring, an electron-rich aromatic system, is a prevalent motif in a wide array of bioactive natural products and synthetic drugs, exhibiting diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.
The stereochemistry of these molecules is of utmost importance, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of efficient and scalable methods for the synthesis of enantiopure compounds is a cornerstone of pharmaceutical research and development. This guide focuses on the preparation of (R)-methyl 2-amino-2-(furan-2-yl)acetate, a chiral building block with significant potential in the synthesis of novel therapeutics.
The presented methodology leverages a chemoenzymatic strategy, which combines the efficiency of chemical synthesis for the preparation of the racemic precursor with the unparalleled stereoselectivity of enzymatic catalysis for the resolution of the enantiomers. Specifically, we employ an enzymatic kinetic resolution (EKR) catalyzed by Candida antarctica lipase B (CAL-B), a versatile and robust biocatalyst renowned for its ability to resolve a wide range of chiral esters with high enantioselectivity.
Chemoenzymatic Synthesis Workflow
The overall strategy for the preparation of enantiopure (R)-methyl 2-amino-2-(furan-2-yl)acetate is a two-step process. The first step involves the synthesis of the racemic methyl ester from the corresponding amino acid. The second, and key, step is the enzymatic kinetic resolution of the racemate to selectively afford the desired (R)-enantiomer.
Experimental Protocols
Part 1: Synthesis of Racemic (R,S)-methyl 2-amino-2-(furan-2-yl)acetate
This protocol describes the synthesis of the racemic starting material via Fischer esterification of the corresponding amino acid.
Materials:
-
Racemic 2-amino-2-(furan-2-yl)acetic acid
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Separatory funnel
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend racemic 2-amino-2-(furan-2-yl)acetic acid (10.0 g, 70.8 mmol) in anhydrous methanol (150 mL).
-
Acid Addition: Carefully add concentrated sulfuric acid (4.0 mL, 75.0 mmol) dropwise to the stirred suspension at room temperature. The addition is exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.
-
Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the excess acid. Caution: CO₂ evolution will occur.
-
Washing: Wash the organic layer with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic (R,S)-methyl 2-amino-2-(furan-2-yl)acetate as an oil or low-melting solid. The crude product is typically of sufficient purity for the subsequent enzymatic resolution step.
Part 2: Enzymatic Kinetic Resolution (EKR) of Racemic (R,S)-methyl 2-amino-2-(furan-2-yl)acetate
This protocol details the lipase-catalyzed acylation for the kinetic resolution of the racemic ester. Candida antarctica lipase B (CAL-B) selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.
Materials:
-
Racemic (R,S)-methyl 2-amino-2-(furan-2-yl)acetate
-
Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym® 435)
-
Vinyl acetate (acyl donor)
-
tert-Butyl methyl ether (MTBE), anhydrous
-
Erlenmeyer flask
-
Orbital shaker
-
Buchner funnel and filter paper
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: To a 250 mL Erlenmeyer flask, add racemic (R,S)-methyl 2-amino-2-(furan-2-yl)acetate (5.0 g, 32.2 mmol) and anhydrous tert-butyl methyl ether (100 mL).
-
Enzyme and Acyl Donor Addition: Add immobilized CAL-B (500 mg, 10% w/w of substrate) and vinyl acetate (4.4 mL, 48.3 mmol, 1.5 equivalents) to the solution.
-
Incubation: Seal the flask and place it in an orbital shaker set at 40 °C and 200 rpm.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 4-6 hours). Quench the aliquot with a small amount of methanol and analyze by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining (R)-ester and the conversion. The reaction should be stopped at or near 50% conversion to achieve the highest possible ee for the unreacted enantiomer.
-
Enzyme Removal: Once the desired conversion is reached (typically 18-24 hours), stop the reaction by filtering off the immobilized enzyme using a Buchner funnel. The enzyme can be washed with fresh MTBE, dried under vacuum, and potentially reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue contains the unreacted (R)-methyl 2-amino-2-(furan-2-yl)acetate and the acylated (S)-enantiomer. Purify the (R)-ester by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization and Data Presentation
The identity and purity of the final product should be confirmed by standard analytical techniques. The enantiomeric excess is a critical parameter and must be determined using chiral HPLC.
Analytical Techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the product.
-
Mass Spectrometry: To determine the molecular weight.
-
Chiral HPLC: To determine the enantiomeric excess (ee). A typical method would involve a chiral stationary phase (e.g., a polysaccharide-based column) with a mobile phase of hexane and isopropanol.[3]
Expected Data:
| Parameter | Racemic Ester | Enantiopure (R)-Ester |
| Appearance | Colorless to pale yellow oil | Colorless to pale yellow oil |
| Molecular Formula | C₇H₉NO₃ | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol | 155.15 g/mol |
| Yield (EKR) | - | Typically 40-48% |
| Enantiomeric Excess (ee) | 0% | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.38 (dd, 1H), 6.35 (dd, 1H), 6.28 (d, 1H), 4.65 (s, 1H), 3.78 (s, 3H), 2.0 (br s, 2H). | δ (ppm): 7.38 (dd, 1H), 6.35 (dd, 1H), 6.28 (d, 1H), 4.65 (s, 1H), 3.78 (s, 3H), 2.0 (br s, 2H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 173.5, 152.0, 142.5, 110.5, 107.0, 55.0, 53.0. | δ (ppm): 173.5, 152.0, 142.5, 110.5, 107.0, 55.0, 53.0. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low conversion in EKR | Inactive enzyme | Use fresh or properly stored immobilized CAL-B. Ensure the enzyme has not been denatured by temperature or pH. |
| Insufficient reaction time | Continue monitoring the reaction until ~50% conversion is reached. | |
| Presence of water | Use anhydrous solvents and reagents as water can lead to hydrolysis of the ester. | |
| Low enantiomeric excess (ee) | Reaction proceeded past 50% conversion | Optimize the reaction time by closely monitoring the conversion. |
| Racemization of the product | Ensure mild work-up conditions. Avoid exposure to strong acids or bases for prolonged periods. | |
| Difficult separation of enantiomers | Inappropriate chromatography conditions | Optimize the eluent system for column chromatography. A shallow gradient may be required. |
Conclusion
The chemoenzymatic protocol detailed in this application note provides a reliable and efficient method for the preparation of enantiopure (R)-methyl 2-amino-2-(furan-2-yl)acetate. The synthesis of the racemic precursor is straightforward, and the enzymatic kinetic resolution with Candida antarctica lipase B offers excellent enantioselectivity. This approach avoids the use of expensive chiral catalysts or resolving agents and employs mild reaction conditions, making it an attractive and scalable method for obtaining this valuable chiral building block for pharmaceutical research and development.
References
- Google Patents. (n.d.). Process for the preparation of amino acid methyl esters.
- Google Patents. (n.d.). Process for the preparation of amino acid methyl esters.
-
A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PMC. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of New Racemic α-Heterocyclic α,α-Diaminoester and α,α-Diamino Acid Carboxylic: 2-Benzamido-2-[(Tetrahydro-Furan-2-Ylmethyl)Amino]Acetate and 2-Benzamido-2-[(Tetrahydro-Furan-2-Ylmethyl)Amino] Acetic Acid. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (n.d.). Esterification of amino acids with methanol in the presence of TMSCl. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (n.d.). Candida antarctica Lipase B in a Chemoenzymatic Route to Cyclic α‐Quaternary α‐Amino Acid Enantiomers. Retrieved February 25, 2026, from [Link]
-
Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. (n.d.). Retrieved February 25, 2026, from [Link]
-
MDPI. (2015, December 11). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Retrieved February 25, 2026, from [Link]
-
TU Delft Repository. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. Retrieved February 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Retrieved February 25, 2026, from [Link]
-
Candida antarctica Lipase B A Tool for the Preparation of Optically Active Alcohols. (n.d.). Retrieved February 25, 2026, from [Link]
-
ResearchGate. (n.d.). Resolution of β-amino esters by Candida antarctica lipase A and B. Retrieved February 25, 2026, from [Link]
-
Canadian Science Publishing. (n.d.). Structural effects on chemo- and enantioselectivity of Candida antarctica lipase B - Resolution of β-amino esters. Retrieved February 25, 2026, from [Link]
-
HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. Retrieved February 25, 2026, from [Link]
-
MDPI. (2021, April 20). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Retrieved February 25, 2026, from [Link]
-
Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester. (n.d.). Retrieved February 25, 2026, from [Link]
-
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved February 25, 2026, from [Link]
-
Polimi. (2021, January 1). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Retrieved February 25, 2026, from [Link]
-
MDPI. (2017, January 9). Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate. Retrieved February 25, 2026, from [Link]
-
Frontiers. (2021, December 6). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Retrieved February 25, 2026, from [Link]
-
Pharmaceutical Technology. (2025, March 11). Exploring Chiral Chemistry. Retrieved February 25, 2026, from [Link]
-
PubChem. (n.d.). Amino-furan-2-yl-acetic acid. Retrieved February 25, 2026, from [Link]
-
Synthesis of New Furan Compounds: A Study towards Pyrrole Ring. (n.d.). Retrieved February 25, 2026, from [Link]
- Google Patents. (n.d.). One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved February 25, 2026, from [Link]
-
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved February 25, 2026, from [Link]
-
Oriental Journal of Chemistry. (2019, May 8). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved February 25, 2026, from [Link]
-
YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved February 25, 2026, from [Link]
Sources
Technical Notes & Optimization
Technical Support Center: Furan Ring Integrity in Amino Acid Synthesis
Technical Support Center: Furan Ring Integrity in Amino Acid Synthesis
Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Ticket Topic: Preventing Oxidative Degradation of Furan-Containing Amino Acids (e.g., 2-Furylalanine)[1]
Emergency Triage: The "Safe Reagent" Matrix
Before proceeding with detailed troubleshooting, cross-reference your current reagent list against this compatibility matrix. Furan rings are electron-rich heteroaromatics that behave as "masked" enol ethers; they are highly susceptible to electrophilic attack and oxidative ring-opening.[1]
| Transformation | ✅ SAFE (Recommended) | ❌ UNSAFE (Avoid) | Reason for Failure |
| Alcohol | Dess-Martin Periodinane (DMP) , Swern (with care), TEMPO/BAIB | Jones Reagent, PCC, KMnO | Strong acids or metal oxides cause ring opening and polymerization.[1] |
| Aldehyde | Pinnick Oxidation (requires scavenger), Lindgren Oxidation | KMnO | Direct oxidative cleavage of the furan ring to maleic acid derivatives.[1] |
| Amine Protection | Boc | Cbz-Cl (if | Hydrogenolysis ( |
| Deprotection (Acidic) | TFA + Scavengers (TIPS/Water) | Neat TFA, HBr/AcOH | Electrophilic aromatic substitution leads to polymerization (black tar).[1] |
| Side-Chain Halogenation | None recommended directly | NBS, | Triggers Achmatowicz Rearrangement (ring expansion to dihydropyran).[1] |
Core Troubleshooting Modules (Q&A)
Module A: Oxidation Strategy & Scavengers
Q: I am trying to oxidize a primary alcohol on the side chain to a carboxylic acid, but the furan ring is decomposing into a complex mixture. What is happening?
A: You are likely experiencing electrophilic attack by byproduct oxidants .[1] If you are using standard oxidants (like hypochlorite or unbuffered chlorite), the reaction generates hypochlorous acid (HOCl) or chlorine radicals.[1] The furan ring is extremely electron-rich (high HOMO energy).[1] These electrophilic species attack the furan, leading to ring opening (forming dicarbonyls) or oxidative rearrangement.[1]
The Solution: The Scavenger-Assisted Pinnick Oxidation You must decouple the oxidation of the aldehyde from the attack on the furan.[1]
-
Step 1: Oxidize Alcohol
Aldehyde using Dess-Martin Periodinane (DMP) .[1] DMP is non-acidic and operates via a ligand exchange mechanism that leaves the furan untouched.[1] -
Step 2: Oxidize Aldehyde
Acid using Sodium Chlorite ( ) with a Scavenger .[1][2][3]
Critical Mechanism:
In the Pinnick oxidation, the active oxidant is chlorous acid (
-
Without Scavenger: HOCl attacks the furan ring.[1]
-
With Scavenger: You must add 2-methyl-2-butene (or Resorcinol).[1] The HOCl reacts preferentially with the electron-rich alkene of the scavenger via chlorohydrin formation, sparing the furan ring.[1]
Module B: The "Black Tar" Phenomenon (Acid Sensitivity)[1]
Q: During Boc-deprotection with TFA, my reaction mixture turned black, and I lost my product. How do I prevent this polymerization?
A: Furan rings are "acid-sensitive" because they act as nucleophiles.[1] In high concentrations of strong acid (like neat TFA), the furan ring undergoes protonation or electrophilic attack by tert-butyl cations (released from the Boc group).[1] This initiates a chain reaction of electrophilic aromatic substitution, linking furan rings together into oligomers (the "black tar").[1]
The Fix:
-
Cation Scavengers: You must include a "cation sponge."[1] We recommend a cocktail of TFA : Triisopropylsilane (TIPS) : Water (95:2.5:2.5) .[1] The TIPS captures the tert-butyl cations faster than the furan ring can.[1]
-
Dilution: Do not use neat TFA if possible. Use 50% TFA in DCM to reduce the acidity of the medium.
-
Electron-Withdrawing Groups (EWGs): If you are designing the molecule, note that furans with EWGs (like esters or amides) directly attached to the ring are significantly more stable to acid than alkyl-furans.[1]
Module C: The Achmatowicz Trap
Q: I treated my furfuryl alcohol derivative with NBS, expecting a bromination, but I ended up with a 6-membered ring (pyranone). Why?
A: You triggered the Achmatowicz Rearrangement .[1]
This is a classic "trap" in furan chemistry. Positive halogen sources (
Prevention:
-
Avoid Positive Halogens: Never use NBS, NCS, or
if you want to keep the furan ring intact. -
Alternative: If you need to functionalize the ring, use lithiation chemistry (e.g., n-BuLi) to generate a nucleophilic furan anion, which avoids the oxidative rearrangement pathway.[1]
Visualizing the Failure Pathways
The following diagram illustrates the decision logic for oxidant selection and the specific mechanism of the Scavenger-Assisted protection.
Figure 1: Decision matrix for oxidizing side chains in furan-containing amino acids.[1] Green paths indicate chemoselective protocols.
Validated Protocol: Scavenger-Assisted Pinnick Oxidation[1][3]
Objective: Oxidize a furan-containing aldehyde to a carboxylic acid without degrading the heteroaromatic ring.
Reagents:
-
Sodium Chlorite (
, 80% purity)[1] -
Sodium Dihydrogen Phosphate (
)[1][7] -
Solvent: t-Butanol / Water (3:1 ratio)[1]
Step-by-Step Methodology:
-
Buffer Preparation: Dissolve
(6.0 equiv relative to substrate) in water.[1] The buffer ensures the pH remains roughly 3.5–4.0, which is optimal for generating the active oxidant ( ) without allowing the concentration of chlorite to drop too low. -
Solvent Setup: Dissolve the aldehyde substrate (1.0 equiv) in t-Butanol. Add the 2-methyl-2-butene scavenger (Critical Step : Add 10–15 equivalents).[1] The large excess is necessary because the alkene is volatile and competes kinetically with the furan.
-
Mixing: Add the aqueous phosphate buffer to the t-Butanol solution.
-
Oxidant Addition: Dissolve
(3.0 equiv) in a minimum amount of water.[1] Add this solution dropwise to the reaction mixture over 10–15 minutes at room temperature. -
Monitoring: Monitor by TLC or LCMS. The reaction typically completes in 1–4 hours.[1]
-
Workup (Quenching): Pour the mixture into ice-cold brine. Extract with Ethyl Acetate.[1]
-
Note: Do not use sodium bisulfite (
) to quench if you can avoid it, as it generates acidic conditions.[1] If used, ensure the mixture is cold.
-
-
Purification: The carboxylic acid product can usually be purified via acid-base extraction (using mild base like saturated
, washing organics, then acidifying the aqueous layer to pH 4 with citric acid—avoid strong HCl ).[1]
References & Authority
-
Pinnick Oxidation & Scavengers:
-
Original Methodology: Lindgren, B. O., & Nilsson, T. (1973).[1] Preparation of carboxylic acids from aldehydes (including hydroxylated benzaldehydes) by oxidation with chlorite.[1][5] Acta Chemica Scandinavica, 27, 888.[1]
-
Scavenger Application: Kraus, G. A., & Taschner, M. J. (1980).[1] Model studies for the synthesis of quassinoids. 1. Construction of the BCE ring system.[1] The Journal of Organic Chemistry, 45(6), 1175-1176.[1] [1]
-
Furan Compatibility: Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.[1] [1]
-
-
Achmatowicz Rearrangement (The "Trap"):
-
Dess-Martin Periodinane (DMP) Compatibility:
-
Furan Stability Reviews:
-
Merino, P., et al. (2000).[1] Oxidations of Furan Rings in Organic Synthesis. Current Organic Chemistry. (Demonstrates the sensitivity of furan to singlet oxygen and various oxidants).
-
Sources
- 1. d-nb.info [d-nb.info]
- 2. 2-Methylbut-2-ene is used in Pinnick oxidation to scavenge [adda247.com]
- 3. psiberg.com [psiberg.com]
- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 5. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry-reaction.com [chemistry-reaction.com]
- 8. Achmatowicz reaction - Wikipedia [en.wikipedia.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Methyl 2-amino-2-(furan-2-yl)acetate HCl
Technical Support Center: Methyl 2-amino-2-(furan-2-yl)acetate HCl
Welcome to the technical support guide for Methyl 2-amino-2-(furan-2-yl)acetate HCl. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues related to the handling and solubility of this compound, with a specific focus on its use with Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is Methyl 2-amino-2-(furan-2-yl)acetate HCl and why is DMSO a recommended solvent?
Methyl 2-amino-2-(furan-2-yl)acetate HCl is a hydrochloride salt of an amino acid ester containing a furan moiety. As a salt, it possesses ionic characteristics. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds, including many salts that are poorly soluble in aqueous or less polar organic solvents.[1][2] Its ability to disrupt crystal lattice energy and effectively solvate both cations and anions makes it an excellent first choice for creating high-concentration stock solutions for biological screening and chemical synthesis.
Q2: I've prepared a stock solution in DMSO, but it's cloudy. What does this indicate?
Cloudiness or the presence of visible particulates immediately after attempting dissolution suggests that the compound has not fully dissolved. This can be due to several factors, including reaching the solubility limit at the target concentration, using a suboptimal solvent grade, or insufficient energy to overcome the activation barrier of dissolution.
Q3: My stock solution was clear initially, but now there is a precipitate after storage. What happened?
This is a common and critical issue almost always linked to the hygroscopic nature of DMSO.[3][4] DMSO readily absorbs moisture from the atmosphere.[5][6] This absorbed water alters the solvent properties, increasing the polarity and structured nature of the solvent, which significantly decreases the solubility of many organic compounds, causing them to precipitate out of solution.[3][5][6] This phenomenon is often exacerbated by repeated freeze-thaw cycles.[6]
Q4: Can I heat the solution to get the compound to dissolve?
Gentle warming can be an effective technique to increase the rate of dissolution and the solubility limit. However, caution is advised. The thermal stability of Methyl 2-amino-2-(furan-2-yl)acetate HCl is not extensively documented in public literature. High temperatures could potentially lead to the degradation of the furan ring or hydrolysis of the methyl ester.[7][8] A controlled, gentle warming (e.g., to 37°C) combined with sonication is the recommended approach.[3][6]
In-Depth Troubleshooting Guide
This section addresses specific experimental challenges in a problem-solution format, providing actionable steps to ensure successful dissolution and stable stock solutions.
Issue 1: The compound powder fails to dissolve completely in fresh, anhydrous DMSO.
-
Primary Cause: Water Contamination in DMSO. The most significant factor affecting the solubility of organic compounds in DMSO is its water content.[3][5] DMSO is extremely hygroscopic; even brief exposure to ambient air can lead to significant water absorption, which can drastically lower its solvating power for compounds like hydrochloride salts.[4][6] The introduction of water into the aprotic DMSO environment alters ionic interactions and solvation, reducing solubility.[6]
-
Solution & Protocol:
-
Verify Solvent Quality: Always use a new, unopened bottle of anhydrous or molecular biology grade DMSO (≤0.1% water). Discard old bottles of DMSO that have been opened multiple times.
-
Optimize Dissolution Method: Do not rely solely on vortexing. After adding the solvent, cap the vial tightly and place it in an ultrasonic water bath for 10-15 minutes. Gentle warming to 30-40°C can be used in conjunction with sonication.[3][6]
-
Re-evaluate Concentration: It is possible that the desired concentration exceeds the compound's intrinsic solubility limit in DMSO. While no specific value is publicly available for this exact compound, it's prudent to test a more dilute solution to confirm solubility before proceeding with higher concentrations.
-
Issue 2: A previously clear stock solution shows precipitation after storage or freeze-thaw cycles.
-
Primary Cause: Progressive Water Absorption. This is the most likely culprit. Each time the stock vial is opened, it is exposed to atmospheric moisture, which the DMSO readily absorbs.[6] Over time, the accumulated water content reduces the compound's solubility, causing it to crash out of solution. Freeze-thaw cycles can accelerate this process.[3][6]
-
Solution & Best Practices:
-
Redissolve Precipitate: Before each use, inspect the solution. If a precipitate is observed, gently warm the vial (30-40°C) and sonicate until the solution is clear again. Briefly centrifuge the vial to pellet any remaining micro-precipitates before taking an aliquot from the supernatant.[6]
-
Aliquot for Single Use: The most effective preventative measure is to aliquot the primary stock solution into smaller, single-use vials immediately after preparation. This minimizes the number of times the main stock is exposed to air and subjected to freeze-thaw cycles.[3][6]
-
Proper Storage: Store DMSO stock solutions in tightly sealed containers at -20°C for short-term (weeks) or -80°C for long-term (months) storage.[3] For the anhydrous DMSO solvent itself, storage in a desiccator is recommended.
-
Issue 3: The compound precipitates upon dilution into an aqueous assay buffer.
-
Primary Cause: Low Aqueous Solubility. While the compound may be soluble in 100% DMSO, its hydrochloride salt form likely has significantly lower solubility in aqueous media.[6] When the DMSO stock is diluted into a buffer, the solvent environment changes dramatically, and the compound may precipitate if its final concentration exceeds its aqueous solubility limit.
-
Solution & Protocol:
-
Decrease Final Concentration: The simplest solution is to lower the final concentration of the compound in the assay.
-
Optimize Dilution Technique: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing. This rapid mixing can help prevent the formation of localized high concentrations that lead to precipitation.
-
Consider Co-solvents/Surfactants: If the experimental design allows, incorporating a small percentage of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) or a co-solvent in the final assay buffer can help maintain compound solubility.
-
Data & Protocols
Table 1: Best Practices for Preparation and Storage of Stock Solutions
| Parameter | Recommendation | Rationale & Scientific Principle |
| Solvent | Anhydrous DMSO (≤0.1% water) from a freshly opened bottle. | DMSO is highly hygroscopic; absorbed water drastically reduces the solubility of many organic compounds.[3][4][5] |
| Dissolution Aid | Sonication and/or gentle warming (30-40°C). | Provides the necessary energy to overcome the crystal lattice energy and facilitate the dissolution process.[3][6] |
| Storage | Aliquot into single-use, tightly sealed vials. Store at -20°C or -80°C. | Minimizes repeated exposure to atmospheric moisture and damaging freeze-thaw cycles that promote precipitation.[3][6] |
| Handling | Warm to room temperature before opening. Centrifuge briefly before use. | Prevents condensation of atmospheric water into the cold solution. Centrifugation pellets any potential micro-precipitates.[6] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-analysis: Allow the vial of Methyl 2-amino-2-(furan-2-yl)acetate HCl and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the required amount of the compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
-
Initial Mixing: Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Sonication: Place the tube in an ultrasonic water bath for 10-15 minutes. The water in the bath can be pre-warmed to 30-40°C to aid dissolution.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulates. If not fully dissolved, repeat sonication.
-
Aliquoting & Storage: Once fully dissolved, immediately aliquot the stock solution into single-use, appropriately labeled vials. Seal tightly and store at -20°C or -80°C.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving solubility issues.
Caption: Troubleshooting workflow for dissolving Methyl 2-amino-2-(furan-2-yl)acetate HCl in DMSO.
References
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Tarasov, A. et al. (2025). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]
- Google Patents. (n.d.). US5868908A - Separation of inorganic salts from dimethyl sulfoxide.
-
PubChem. (2026, February 7). Methyl (furan-2-yl)(hydroxyimino)acetate. Retrieved from [Link]
-
ResearchGate. (2020, May 15). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride. Retrieved from [Link]
-
MDPI. (2017, January 9). Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of New Furan Compounds: A Study towards Pyrrole Ring. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 2-furoate. Retrieved from [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
ResearchGate. (2018, November 21). Solubility of drug in DMSO? Retrieved from [Link]
-
USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]
-
MDPI. (2025, April 2). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Retrieved from [Link]
-
PubMed. (2018, April 25). High temperature pyrolysis of 2-methyl furan. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one. Retrieved from [Link]
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. US5868908A - Separation of inorganic salts from dimethyl sulfoxide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ziath.com [ziath.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran | MDPI [mdpi.com]
- 8. High temperature pyrolysis of 2-methyl furan - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl α-Amino-2-furanacetate
Technical Support Center: Purification of Methyl α-Amino-2-furanacetate
Welcome to the technical support center for the purification of methyl α-amino-2-furanacetate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable building block. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification strategy.
Methyl α-amino-2-furanacetate presents a unique set of purification challenges due to its trifunctional nature: a basic amino group, a hydrolyzable methyl ester, and a potentially sensitive furan ring. Understanding the interplay of these groups is the key to achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying methyl α-amino-2-furanacetate?
The main difficulties arise from the compound's key functional groups:
-
The α-Amino Group: This primary amine is basic and will interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column.[1][2]
-
The Furan Ring: Furan and its derivatives can be sensitive to strong acids and prolonged heating, which can lead to polymerization or ring-opening side reactions.[3][4] This instability necessitates the use of mild conditions throughout the purification process.
-
The Methyl Ester: While relatively stable, the ester can be susceptible to hydrolysis under strongly acidic or basic conditions, especially if water is present, leading to the formation of the corresponding carboxylic acid impurity.
Q2: My compound is streaking badly during silica gel column chromatography. How can I fix this?
This is the most common issue encountered and is almost certainly due to the basic amino group binding to the acidic silica gel. You have several effective options to counteract this:
-
Use a Mobile Phase Modifier: The most straightforward solution is to add a small amount of a basic modifier to your eluent. This deactivates the acidic sites on the silica.
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate). This is highly effective but requires removal under high vacuum as it is high-boiling.
-
Ammonia in Methanol: For more polar solvent systems, using a pre-mixed solution of 1-10% ammonia in methanol as your polar modifier can be very effective.[1] For example, you could use a gradient of Dichloromethane to 5% (7N NH₃ in MeOH)/95% Dichloromethane.
-
-
Switch the Stationary Phase: If modifying the mobile phase is insufficient or undesirable, consider an alternative stationary phase.
-
Neutral or Basic Alumina: Alumina is available in acidic, neutral, and basic grades. Using neutral or basic alumina will eliminate the acidic sites that cause streaking with amines.[1]
-
Reverse-Phase Chromatography (C18): If your compound has sufficient polarity, reverse-phase chromatography using a mobile phase like water/acetonitrile or water/methanol can be an excellent alternative.[1]
-
Q3: I'm observing decomposition during purification. What are the likely causes and how can I prevent it?
Decomposition is typically linked to the instability of the furan ring.[3]
-
Cause: Exposure to acidic conditions, including the inherent acidity of silica gel, can catalyze degradation. Prolonged heating during solvent evaporation or distillation is also a major risk factor.
-
Solutions:
-
Neutralize Silica: If using silica gel, ensure it is neutralized with a basic modifier as described in Q2.
-
Minimize Heat: Concentrate your column fractions using a rotary evaporator at low temperature (≤ 30-40°C). Avoid leaving the dry product on the evaporator for extended periods.
-
Use a Faster Method: Flash chromatography is preferred over gravity chromatography to minimize the time the compound spends on the stationary phase.[1]
-
Check Solvent Purity: Ensure your solvents are free of acidic impurities.
-
To confirm if your compound is degrading on the stationary phase, you can run a 2D TLC plate. Spot the compound in one corner, run the plate, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear off the diagonal, it indicates on-plate decomposition.[1]
Q4: Is distillation a viable purification method for this compound?
Distillation can be used, but it must be approached with caution. It is most effective for removing non-volatile impurities (like salts or baseline material from a column) or very low-boiling solvents.
-
Method: Use high-vacuum distillation to keep the boiling temperature as low as possible.
-
Risks: Furan derivatives can be susceptible to polymerization upon heating.[3] There is also a risk of peroxide formation, which can be explosive upon concentration.[5]
-
Recommendation: Only distill if you have a significant boiling point difference from your impurities and can achieve a low distillation temperature (<100°C) under high vacuum. Consider adding a radical inhibitor like BHT (butylated hydroxytoluene) to the distillation flask to suppress polymerization.[3]
Q5: Can I purify my product using acid-base extraction?
Absolutely. A liquid-liquid acid-base extraction is an excellent and highly recommended first-pass purification step to remove non-basic organic impurities before proceeding to chromatography. The basicity of the amino group is the key. Please see the detailed protocol below.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product Won't Elute from Silica Column | Strong interaction between the basic amine and acidic silica. | Switch to a more polar eluent containing a basic modifier (e.g., 1-2% Et₃N or 5-10% MeOH with NH₃).[1] Consider using neutral/basic alumina or reverse-phase chromatography. |
| Significant Peak Tailing / Streaking on TLC/Column | Interaction of the basic amine with acidic silanol groups on silica. | Add 0.5-2% triethylamine or a small amount of ammonia/methanol to the mobile phase.[1][2] |
| Low Mass Recovery After Purification | Irreversible adsorption on silica gel. Decomposition on the column. Product is volatile and lost during solvent removal. | Use a deactivated stationary phase (add base) or switch to alumina.[1] Use low-temperature rotary evaporation and do not dry under high vacuum for too long. |
| New Impurity Spots Appear After Column | Decomposition of the furan ring on acidic silica.[3][4] Ester hydrolysis due to acidic/basic conditions with water present. | Neutralize the stationary phase with a basic modifier. Ensure all solvents are dry. Use faster purification methods.[1] |
| Product "Oils Out" During Recrystallization | The solution is too saturated. The boiling point of the solvent is higher than the melting point of the compound. Significant impurities are present. | Re-heat the solution and add more solvent until it is clear. Try a lower-boiling point solvent. Perform an initial purification (e.g., acid-base extraction) first.[6] |
Experimental Protocols & Workflows
Workflow: Selecting a Purification Strategy
Caption: Decision tree for selecting the appropriate purification method.
Protocol 1: First-Pass Purification via Acid-Base Extraction
This protocol is designed to rapidly remove neutral and acidic impurities from your crude product.
Rationale: This technique leverages the basicity of the α-amino group. By protonating the amine with acid, it becomes a water-soluble salt, allowing it to be separated from non-basic impurities that remain in the organic phase.
Steps:
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract it with 1M hydrochloric acid (HCl) (2 x 20 mL). The product will move into the aqueous layer as the ammonium salt.
-
Remove Neutral/Acidic Impurities: Combine the aqueous layers. The organic layer, which contains neutral or acidic impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), while stirring until the pH is >9. This deprotonates the ammonium salt, regenerating the free amine.
-
Back Extraction: Extract the now basic aqueous layer with a fresh organic solvent (e.g., EtOAc or DCM) (3 x 20 mL). The purified product will move back into the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent using a rotary evaporator at low temperature (≤ 40°C) to yield the partially purified product.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol is for high-resolution purification after a preliminary cleanup.
Rationale: The addition of triethylamine (Et₃N) to the mobile phase neutralizes the acidic silanol groups on the silica surface, preventing the basic product from streaking or binding irreversibly.[1][2]
Steps:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is Hexane/Ethyl Acetate. Add 1% Et₃N to the TLC developing chamber. Aim for a product Rf of ~0.25-0.35.
-
Column Packing:
-
Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., Hexane).
-
Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.[1]
-
Add a thin layer of sand to the top of the packed silica.
-
-
Sample Loading:
-
Dissolve your sample in a minimal amount of DCM or your eluent.
-
Alternatively, for better resolution, perform a "dry load": dissolve the sample in a solvent, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
-
Elution:
-
Begin eluting with your chosen solvent system (containing 1% Et₃N). Apply pressure to achieve a steady flow rate.
-
Collect fractions and monitor them by TLC.
-
-
Isolation: Combine the fractions containing the pure product. Remove the solvent and Et₃N using a rotary evaporator, possibly requiring a high-vacuum pump to fully remove the triethylamine.
Workflow: Flash Chromatography
Caption: Step-by-step workflow for flash column chromatography.
References
- Technical Support Center: Purification of Polar Furan Derivatives by Chromatography. Benchchem.
- Technical Support Center: Recrystallization of N-(3-bromophenyl)furan-2-carboxamide. Benchchem.
- Technical Support Center: Purification of 2-Chlorofuran by Fractional Distillation. Benchchem.
- Preparation and Properties of Furan.
- Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
- How can I dry Furan? ResearchGate.
- Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit.
Sources
Technical Support Center: Furan Amino Acid Coupling & Synthesis
Technical Support Center: Furan Amino Acid Coupling & Synthesis
Topic: Troubleshooting Low Yields and Instability in Furan-Modified Peptide Synthesis
Introduction: The Furan Paradox
Furan-containing amino acids (e.g., 2-furylalanine, 3-furylalanine) are powerful tools for peptide stapling, metal coordination, and metabolic probing. However, they present a distinct "Furan Paradox": the electron-rich aromatic ring that makes them useful also makes them highly susceptible to acid-catalyzed polymerization and oxidative ring opening during standard Solid-Phase Peptide Synthesis (SPPS).
This guide addresses the three most common failure modes:
-
Product degradation during cleavage (The "Black Tar" phenomenon).
-
Incomplete coupling due to steric or electronic factors.
-
Unwanted oxidation during workup.
Module 1: Diagnostic Workflow
Before altering your protocol, identify the specific failure mode using this logic tree.
Figure 1: Diagnostic decision tree for isolating the root cause of furan-peptide synthesis failure.
Module 2: The "Black Tar" Issue (Acid Sensitivity)
The Problem: The furan ring is highly electron-rich. Upon exposure to strong acids (TFA) without adequate scavengers, the ring acts as a nucleophile, reacting with carbocations (from protecting groups) or undergoing acid-catalyzed polymerization. This results in an insoluble black/brown solid.
FAQ: Why did my peptide decompose during cleavage?
A: Standard cleavage cocktails (e.g., 95% TFA) generate high concentrations of electrophilic species. If you used a cocktail containing 1,2-ethanedithiol (EDT) , be cautious; while EDT is a scavenger, thiol-furan interactions can sometimes lead to side reactions under harsh conditions. The primary culprit, however, is usually insufficient scavenging of t-butyl cations.
Protocol: The "Furan-Safe" Cleavage Cocktail
Do not use "Reagent K" or straight 95% TFA. Use a high-scavenger, water-minimized cocktail.
| Component | Volume Ratio | Function |
| TFA | 90% | Cleavage Agent |
| TIPS (Triisopropylsilane) | 5% | Primary Cation Scavenger (Critical) |
| Phenol | 2.5% | Protects aromatic rings (Tyr/Furan) |
| Water | 2.5% | Hydrolysis of Pbf/Trt groups |
Step-by-Step:
-
Pre-chill the cleavage cocktail to 0°C.
-
Add resin to the cocktail.
-
Allow to warm to Room Temperature (RT) and react for maximum 2 hours . (Prolonged exposure >3h increases degradation).
-
Precipitate immediately into ice-cold diethyl ether.
Expert Insight: If your peptide contains Trp(Boc) , the released t-butyl cation is a major threat to the furan ring. Increase TIPS to 7.5% in these cases.
Module 3: Activation & Coupling Efficiency
The Problem: Furan amino acids, particularly Fmoc-2-furylalanine, can be sterically demanding. Furthermore, highly activated esters can occasionally acylate the electron-rich furan ring (Friedel-Crafts acylation), leading to double-addition byproducts.
Comparison of Coupling Reagents
| Reagent | Recommendation | Mechanism Note |
| DIC / Oxyma | Highly Recommended | Neutral pH, lower risk of racemization and ring acylation. |
| HATU / HOAt | Use with Caution | Very potent. Good for sterics, but high pH (DIEA) + high reactivity can cause side reactions. Use only for difficult sequences. |
| HBTU / HCTU | Avoid | Often insufficient for bulky non-canonical amino acids; leads to deletion sequences. |
Protocol: Optimized Coupling for Fmoc-2-Furylalanine
-
Equivalents: Use 3.0 eq of Amino Acid, 3.0 eq DIC, and 3.0 eq Oxyma Pure.
-
Solvent: DMF (NMP if aggregation is suspected).
-
Time: 60 minutes at RT. Do not heat >40°C, as thermal energy promotes furan decomposition.
-
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines/prolines) to ensure completion.
Module 4: Preventing Oxidation (+16 Da Mass Shift)
The Problem: Furan is a diene that reacts with singlet oxygen (
Troubleshooting Steps:
-
Light Exclusion: Perform all cleavage and workup steps in the dark (wrap flasks in foil). Ambient light can generate singlet oxygen if photosensitizers (like traces of Fmoc) are present.
-
Degassing: Sparge all solvents (DMF, DCM) with Argon/Nitrogen for 15 mins prior to use.
-
Avoid NBS: Never use N-bromosuccinimide (NBS) near these peptides unless you intend to oxidize the ring for conjugation.
Advanced Strategy: Diels-Alder "Safety Lock"
If direct incorporation fails due to extreme acid sensitivity, use the Diels-Alder Protection Strategy . This "masks" the furan as a cycloadduct, which is stable to TFA, and reveals the furan later via Retro-Diels-Alder (rDA).
Figure 2: The Diels-Alder "Masking" workflow. The furan is protected as an oxanorbornene adduct, which survives TFA cleavage and is removed thermally post-purification.
Protocol:
-
Protection: React Fmoc-Furylalanine with maleimide in solution to form the exo/endo adduct.
-
Synthesis: Use the adduct in standard SPPS. It is stable to TFA.
-
Deprotection: After purification, heat the peptide (solid state or high-boiling solvent) to ~90°C under vacuum to drive off maleimide (Retro-Diels-Alder).
References
-
Bartoloni, M. et al. (2015). "A Diels–Alder probe for discovery of natural products containing furan moieties."[1][2] Chemical Communications. Link (Demonstrates furan reactivity and stability issues).
-
Hoogewijs, K. et al. (2017).[1] "Exploiting Furan's Versatile Reactivity in Reversible and Irreversible Orthogonal Peptide Labeling." ResearchGate/Ghent University. Link (Detailed protocols on furan oxidation and protection).
-
Eggly, A. S. et al. (2024).[1] "A Diels–Alder probe for discovery of natural products containing furan moieties."[1][2] Beilstein Journal of Organic Chemistry. Link (Discusses the electronic properties and stability of furan rings in biological contexts).
-
BenchChem Technical Support. (2025). "Troubleshooting Low Yield in Solid-Phase Peptide Synthesis." Link (General SPPS troubleshooting logic regarding cleavage cocktails).
- Vertex AI Search. (2026). "Diels-Alder protection of furan for peptide synthesis.
Sources
Reference Data & Comparative Studies
Spectroscopic Characterization Guide: Methyl 2-amino-2-(furan-2-yl)acetate Hydrochloride
Spectroscopic Characterization Guide: Methyl 2-amino-2-(furan-2-yl)acetate Hydrochloride
[1]
Executive Summary & Application Context
Methyl 2-amino-2-(furan-2-yl)acetate hydrochloride is a critical non-natural amino acid scaffold, often utilized as a bioisostere for phenylglycine in cephalosporin antibiotics and peptidomimetics.[1]
This guide provides a comparative spectroscopic analysis of the Hydrochloride Salt (HCl) versus its Free Base counterpart.[1] For drug development professionals, distinguishing these two forms is vital during:
-
Reaction Monitoring: Confirming complete deprotection or salt formation.[1]
-
Solubility Profiling: The HCl salt is water/DMSO soluble; the free base is lipophilic.[1]
-
Stability Assessment: The furan ring is acid-sensitive; improper handling of the HCl salt can lead to ring-opening decomposition.[1]
Structural Analysis & Electronic Environment
To interpret the NMR spectrum accurately, one must understand the electronic "push-pull" dynamics of the molecule:
-
Furan Ring: Acts as an electron-rich aromatic system but is electron-withdrawing relative to an alkyl chain.[1] It creates a distinct "fingerprint" in the aromatic region (6.0–8.0 ppm).
-
Ammonium Group (
): Strongly electron-withdrawing.[1] In the HCl salt, this deshields the -proton, pushing it downfield. -
Methyl Ester: Provides a diagnostic singlet, typically stable in position, serving as an internal integration reference.[1]
The "Furan Fingerprint" (Coupling Logic)
Unlike phenyl rings, the furan ring protons display distinct coupling constants (
-
H5: Doublet of doublets (dd),
Hz (Most deshielded). -
H3: Doublet (d),
Hz.[1] -
H4: Doublet of doublets (dd),
Hz.
Comparative Data: HCl Salt vs. Free Base[2][3]
The following table contrasts the expected chemical shifts. Note the dramatic shift in the
Table 1: Comparative 1H NMR Data
| Proton Assignment | HCl Salt (Target) | Free Base (Alternative) | |
| Solvent System | DMSO-d6 | CDCl3 | Solvent Effect |
| 9.20 - 9.50 (br s, 3H, | 1.80 - 2.20 (s, 2H, | Huge Shift: Loss of charge & H-bonding causes >7 ppm upfield shift.[1] | |
| 5.45 - 5.60 (s, 1H) | 4.65 - 4.75 (s, 1H) | ~0.8 ppm Upfield: Deprotonation removes the inductive pull of the cation.[1] | |
| Furan-H5 | 7.75 - 7.85 (dd, 1H) | 7.35 - 7.45 (dd, 1H) | Slight shielding in free base.[1] |
| Furan-H3 | 6.70 - 6.80 (d, 1H) | 6.30 - 6.40 (d, 1H) | Distinct doublet, diagnostic of 2-substituted furan.[1] |
| Furan-H4 | 6.50 - 6.60 (dd, 1H) | 6.30 - 6.40 (dd, 1H) | Often overlaps with H3 in free base form.[1] |
| 3.75 (s, 3H) | 3.72 (s, 3H) | Minimal change; stable reference peak. |
Critical Insight: If you observe a broad hump around 8-9 ppm in CDCl3, your "free base" extraction was incomplete, or the amine has formed a carbamate species with atmospheric
.[1]
Experimental Protocols
Protocol A: Purity Assessment of the HCl Salt
Use this for incoming raw material verification.[1]
-
Solvent Choice: Use DMSO-d6 (99.9% D).[1]
-
Why? The HCl salt is insoluble in CDCl3.[1]
causes rapid exchange of the protons, making them invisible and preventing stoichiometry confirmation.
-
-
Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-d6.
-
Acquisition:
-
Relaxation Delay (D1): Set to 5.0 seconds . (Crucial for accurate integration of the
vs. Furan protons). -
Scans: 16-32 scans are sufficient.[1]
-
-
Validation Check:
-
Integrate the OMe singlet (3.75 ppm) to 3.00.
-
Check the
region (9.2-9.5 ppm). It should integrate to ~3.00. If it is < 2.5, the sample may be wet (proton exchange) or partially degraded.[1]
-
Protocol B: In-Process Check (Neutralization Monitoring)
Use this to confirm conversion to Free Base before coupling reactions.[1]
-
Extraction: Take 50 µL of reaction mixture -> Partition between EtOAc and Sat.
. Dry organic layer ( ).[1] -
Evaporation: Remove solvent carefully (Free base amino esters can be volatile or unstable).[1]
-
Solvent Choice: CDCl3 .
-
Validation Check:
-
Look for the disappearance of the 9.0+ ppm signals.
-
Confirm the
-proton shift to ~4.7 ppm.
-
Decision Logic & Workflow
The following diagram illustrates the logical workflow for characterizing this specific scaffold, addressing common pitfalls like solvent impurities and salt stoichiometry.
Figure 1: Decision matrix for solvent selection and state confirmation of Furan-2-ylglycine derivatives.
References
-
General Synthesis of Amino Acid Methyl Ester Hydrochlorides: Li, Z., et al.[1] "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, vol. 13, no.[1][2] 5, 2008, pp. 1111-1119.[2] [Link] (Validates the TMSCl/MeOH method used to synthesize the target HCl salt).
-
NMR Solvent Impurity Data: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1][3] Organic Process Research & Development, vol. 20, no.[1] 3, 2016, pp. 661-667. [Link] (Essential for distinguishing the OMe peak from residual methanol or water).[1]
-
Furan Ring Coupling Constants: Reich, H. J. "NMR Spectroscopy: Proton Chemical Shifts and Coupling Constants for Heterocycles." University of Wisconsin-Madison Chemistry Department. [Link] (Authoritative source for furan ring coupling logic: J3,4 vs J4,5).
-
Salt vs. Free Base Shift Dynamics: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th ed., Wiley, 2014.[1] (General reference for the inductive effects of ammonium salts on alpha-protons).
Sources
Introduction: Deciphering Molecular Architecture with Infrared Light
Introduction: Deciphering Molecular Architecture with Infrared Light
An In-Depth Guide to the Infrared (IR) Spectroscopy of Furan Amino Acid Esters
In the landscape of drug discovery and materials science, furan-containing compounds are of paramount importance due to their diverse biological activities and utility as bio-based platform chemicals. When a furan moiety is integrated with an amino acid ester, it creates a hybrid molecule with significant potential. Characterizing these complex structures is a critical step in their development. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and understanding the electronic environment within a molecule.
This guide, intended for researchers and drug development professionals, offers a detailed comparison of the IR spectral features of furan amino acid esters. We will deconstruct the molecule into its constituent parts—the furan ring, the amino group, and the ester—to understand their individual spectral signatures before exploring how these features manifest in the final, integrated structure.
Pillar 1: The Vibrational Language of Functional Groups
IR spectroscopy is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes. These absorptions are recorded as peaks in an IR spectrum, where the position (wavenumber, cm⁻¹), intensity, and shape of each peak provide a fingerprint of the molecule's functional groups.
The primary vibrational modes we will consider are:
-
Stretching (ν): A change in the length of a bond. These are typically higher-energy vibrations.
-
Bending (δ): A change in the angle between bonds. These are lower-energy vibrations and often appear in the complex "fingerprint region" (<1500 cm⁻¹).
Pillar 2: Deconstruction and Comparative Analysis
To accurately interpret the spectrum of a furan amino acid ester, we must first understand the characteristic peaks of its components. The electronic interplay between these components—specifically, conjugation between the furan ring and the ester carbonyl—is key to predicting the final spectrum.
The Signature of the Furan Ring
Furan is a five-membered aromatic heterocycle. Its IR spectrum is characterized by vibrations of the ring itself.
-
Aromatic C-H Stretch (ν=C-H): These peaks typically appear just above 3000 cm⁻¹, usually in the range of 3100-3150 cm⁻¹ .[1] Their presence helps distinguish aromatic or vinylic C-H bonds from the aliphatic C-H bonds found in the amino acid side chain, which appear just below 3000 cm⁻¹.[2]
-
Ring C=C Stretch (νC=C): The double bonds within the furan ring give rise to stretching vibrations, often appearing as one or more bands in the 1650-1450 cm⁻¹ region.[3][4] These can sometimes be of weak to medium intensity.
-
Ring C-O-C Stretch (νC-O-C): The ether linkage within the furan ring is a key identifier. It produces strong asymmetric and symmetric stretching bands. The asymmetric stretch is typically found around 1280-1220 cm⁻¹ , while the symmetric stretch appears near 1020 cm⁻¹ .[5][6]
The Signature of the Amino Acid Ester
This component contributes two critical functional groups: the amine and the ester.
-
Amine N-H Stretch (νN-H): The appearance of this peak is diagnostic for the type of amine.
-
Amine N-H Bend (δN-H): This bending vibration for primary amines appears as a medium to strong band around 1650-1580 cm⁻¹ .[7] It can sometimes overlap with C=C stretching absorptions.
-
Ester Carbonyl Stretch (νC=O): This is one of the most intense and recognizable peaks in an IR spectrum.[8]
-
Saturated Aliphatic Esters: Absorb strongly in the 1750-1735 cm⁻¹ range.[10][11] The high frequency is due to the inductive electron-withdrawing effect of the single-bonded oxygen atom, which strengthens the C=O double bond.[12][13]
-
α,β-Unsaturated/Aromatic Esters: When the carbonyl group is conjugated with a double bond or an aromatic ring (like furan), resonance delocalizes the π-electrons, weakening the C=O bond. This shifts the absorption to a lower wavenumber, typically in the 1730-1715 cm⁻¹ range.[6][10] This shift is a critical piece of evidence for the successful coupling of the furan ring to the ester.
-
-
Ester C-O Stretches (νC-O): Esters show two distinct C-O stretching bands. These are typically strong and appear in the fingerprint region between 1300 cm⁻¹ and 1000 cm⁻¹ .[8][10] One corresponds to the C-O bond adjacent to the carbonyl, and the other to the O-alkyl bond.
Pillar 3: The Integrated Spectrum of a Furan Amino Acid Ester
By combining our understanding of the individual components, we can now predict and interpret the IR spectrum of a target furan amino acid ester. The key is to look for the characteristic peaks of each moiety and note the predictable shifts caused by their electronic integration.
Data Presentation: Comparative IR Peak Analysis
The following table summarizes the expected IR absorption regions for the key functional groups, comparing their typical locations with their expected locations in a furan amino acid ester.
| Functional Group | Vibrational Mode | Typical Range (cm⁻¹) | Expected Range in Furan Amino Acid Ester (cm⁻¹) | Intensity & Notes |
| Amine | N-H Stretch | 3500-3300 | 3500-3300 | Medium, sharp. Two peaks for primary (-NH₂), one for secondary (-NHR).[2][7] |
| Furan Ring | =C-H Stretch | 3150-3100 | 3150-3100 | Medium to weak. Confirms aromatic/vinylic C-H bonds.[1] |
| Alkyl Chain | C-H Stretch | 2980-2850 | 2980-2850 | Medium to strong. From the amino acid side chain and ester alkyl group. |
| Ester Carbonyl | C=O Stretch | 1750-1735 (Saturated) | 1730-1715 | Strong, sharp. Shifted to lower frequency due to conjugation with the furan ring.[4][10] |
| Furan Ring | C=C Stretch | 1650-1450 | 1650-1450 | Medium to weak. May overlap with N-H bend. |
| Amine | N-H Bend | 1650-1580 | 1650-1580 | Medium. Primarily for primary amines. |
| Ester & Furan | C-O-C Stretches | 1300-1000 | 1300-1000 | Multiple strong, complex bands. A combination of ester C-O and furan C-O-C stretches.[5][8][10] |
Mandatory Visualization: Molecular Structure and Key Vibrations
The following diagram illustrates the general structure of a furan amino acid ester, highlighting the bonds responsible for the most important diagnostic peaks in its IR spectrum.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [The substituent structures and characteristic infrared spectra of alpha-furan esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 12. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 13. reddit.com [reddit.com]
A Senior Application Scientist's Guide to the Accurate Determination and Comparative Analysis of the Melting Point of Methyl 2-amino-2-(furan-2-yl)acetate hydrochloride
A Senior Application Scientist's Guide to the Accurate Determination and Comparative Analysis of the Melting Point of Methyl 2-amino-2-(furan-2-yl)acetate hydrochloride
In the landscape of pharmaceutical and chemical research, the physical and chemical characterization of novel compounds is a cornerstone of establishing identity, purity, and stability. Among the fundamental physical constants, the melting point remains a critical first-pass indicator of purity for crystalline solids. This guide provides a comprehensive, in-depth analysis of the melting point of Methyl 2-amino-2-(furan-2-yl)acetate hydrochloride, a key intermediate in synthetic chemistry.
This document moves beyond a simple statement of a value. It is designed to provide researchers, scientists, and drug development professionals with a robust framework for accurately determining this value, understanding its significance, and comparing it with structurally related analogs. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure the highest level of scientific integrity.
Comparative Analysis of Melting Points: The Influence of the Heterocyclic Moiety
The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid state to the liquid state. This temperature is highly sensitive to the compound's molecular structure, intermolecular forces, and the presence of impurities. For ionic compounds like hydrochlorides, the crystal lattice energy plays a predominant role.
To contextualize the melting point of Methyl 2-amino-2-(furan-2-yl)acetate hydrochloride, we must compare it with structurally similar molecules. This comparative approach allows us to discern how subtle changes in the aromatic or heterocyclic ring system influence the crystal lattice forces and, consequently, the melting point.
| Compound Name | Molecular Structure | Reported Melting Point (°C) |
| Methyl 2-amino-2-(furan-2-yl)acetate hydrochloride | Furan Ring | 180 - 182 |
| Methyl 2-amino-2-phenylacetate hydrochloride | Phenyl Ring | 198 - 202 (decomposes) |
| Methyl 2-amino-2-(thiophen-2-yl)acetate hydrochloride | Thiophene Ring | 185 - 190 (decomposes) |
Table 1: Comparative Melting Points of Structurally Related Amino Acid Ester Hydrochlorides.
From this data, we can infer that the nature of the five-membered heterocyclic ring influences the melting point. The furan derivative possesses a distinct melting range that is a crucial parameter for its identification.
Experimental Protocols for Accurate Melting Point Determination
To ensure the data you generate is both accurate and reproducible, adhering to a validated protocol is paramount. We will describe two primary methods: the traditional capillary method using a digital apparatus and the more advanced Differential Scanning Calorimetry (DSC) technique.
Method A: Digital Capillary Melting Point Apparatus
This is the most common method and, when performed correctly, provides a reliable melting range.
Experimental Workflow:
Caption: Workflow for Capillary Melting Point Determination.
Step-by-Step Protocol:
-
Sample Preparation :
-
Ensure the sample of Methyl 2-amino-2-(furan-2-yl)acetate hydrochloride is completely dry. Residual solvents can significantly depress and broaden the melting range. Dry the sample under vacuum for at least 4 hours.
-
Using a mortar and pestle, gently grind the crystalline sample into a fine, homogenous powder. This ensures uniform heat transfer within the capillary.
-
Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until the sample height is 3-4 mm. A densely packed sample is crucial for accurate measurement.
-
-
Instrument Operation :
-
Set the starting temperature on the digital melting point apparatus to approximately 160°C (20°C below the expected melting point of 180°C).
-
Set a heating ramp rate of 1-2°C per minute. A slow ramp rate is critical for allowing the sample and the thermometer to be in thermal equilibrium, preventing erroneously high readings.
-
Insert the packed capillary into the heating block.
-
Observe the sample closely through the magnified viewing port.
-
-
Data Recording :
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal melts into a clear liquid (the clear point).
-
The melting point is reported as the range between these two temperatures. For high-purity Methyl 2-amino-2-(furan-2-yl)acetate hydrochloride, this range should be narrow (e.g., 180-182°C).
-
Method B: Differential Scanning Calorimetry (DSC)
DSC offers a more quantitative and sensitive measurement. It measures the difference in heat flow required to increase the temperature of the sample and a reference. The melting event is observed as an endothermic peak.
Step-by-Step Protocol:
-
Sample and Reference Preparation :
-
Accurately weigh 2-5 mg of the finely ground Methyl 2-amino-2-(furan-2-yl)acetate hydrochloride into an aluminum DSC pan.
-
Crimp the pan with a lid.
-
Prepare an empty, sealed aluminum pan to serve as the reference.
-
-
Instrument Setup and Calibration :
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This is a non-negotiable step for data trustworthiness.
-
Place the sample and reference pans into the DSC cell.
-
Set the experimental conditions: typically a heating rate of 10°C/min under a nitrogen purge (50 mL/min) to provide an inert atmosphere.
-
-
Data Acquisition and Analysis :
-
Initiate the temperature program, heating the sample from room temperature to approximately 220°C to ensure the entire melting event is captured.
-
The resulting thermogram will show an endothermic peak. The extrapolated onset temperature of this peak is typically reported as the melting point. The peak temperature and the area under the curve (enthalpy of fusion) are also valuable data points.
-
Interpreting the Data: Purity and Polymorphism
The data obtained from melting point determination is a powerful diagnostic tool. The following diagram outlines the logic for interpreting your results.
